molecular formula C10H10N4 B2867804 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine CAS No. 2309708-46-9

1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine

Cat. No.: B2867804
CAS No.: 2309708-46-9
M. Wt: 186.218
InChI Key: BBHDACVNKXOAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine (CAS 2380034-95-5) is a synthetically valuable heterocyclic compound that serves as a key chemical building block in medicinal chemistry and drug discovery research. This molecule features an azetidine ring linked to the 4-position of a pyrido[3,4-d]pyrimidine scaffold, a core structure recognized for its diverse bioactivity . The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in pharmaceutical research. Compounds based on this core have been identified as potent antagonists of the C-X-C chemokine receptor 2 (CXCR2), a promising target for treating inflammatory diseases, autoimmune disorders, and for enhancing the efficacy of cancer immunotherapies . Additionally, this chemotype is found in inhibitors targeting various kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), an intracellular signaling node that acts as a negative regulator of immune cell function; inhibiting HPK1 is being explored as a novel strategy in oncology . The incorporation of the azetidine ring, a strained four-membered nitrogen heterocycle, is a common strategy in lead optimization to improve a molecule's physicochemical properties, potency, and selectivity . Researchers utilize this compound as a critical intermediate in the synthesis and exploration of novel therapeutic agents. Its structure is integral to studying structure-activity relationships (SAR) and for the development of potential treatments in areas of high unmet medical need, including oncology, inflammatory diseases, and immunology . This product is offered for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-1-yl)pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-4-14(5-1)10-8-2-3-11-6-9(8)12-7-13-10/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDACVNKXOAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Pyrido 3,4 D Pyrimidin 4 Yl Azetidine and Its Derivatives

General Synthetic Approaches to the Azetidine (B1206935) Moiety

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic organic chemistry. Several methodologies have been developed to afford this valuable motif, ranging from classical cyclization reactions to modern organometallic approaches.

Alkylation of Primary Amines for Azetidine Ring Formation

A direct and effective method for the synthesis of the azetidine ring involves the double alkylation of a primary amine with a suitable 1,3-dielectrophile. This approach is particularly useful for the preparation of 1,3-disubstituted azetidines. A notable example is the reaction of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.orgnih.gov This one-pot procedure offers a straightforward route to a variety of azetidine derivatives. The scope of this reaction has been explored with a range of 2-substituted-1,3-propanediols and amine nucleophiles, demonstrating its versatility. nih.gov

Starting Material (Amine)Starting Material (Diol)ProductYield (%)Reference
Benzylamine2-Phenyl-1,3-propanediol1-Benzyl-3-phenylazetidine75 nih.gov
Cyclohexylamine1,3-Propanediol1-Cyclohexylazetidine68 nih.gov
Aniline2-(4-Methoxyphenyl)-1,3-propanediol1,3-Bis(4-methoxyphenyl)azetidine72 nih.gov

Cyclocondensation Reactions for Azetidine Synthesis

Cyclocondensation reactions provide another avenue for the formation of the azetidine ring. A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, can be achieved through the microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium. organic-chemistry.org This method offers an efficient and environmentally benign approach to azetidine synthesis.

Intramolecular Amination Strategies

Intramolecular cyclization is a widely employed strategy for the synthesis of azetidines. These methods typically involve the formation of a carbon-nitrogen bond within a precursor molecule containing both a nucleophilic amine and an electrophilic carbon center.

One of the most common approaches is the intramolecular SN2 reaction of γ-haloamines, where the nitrogen atom displaces a halide from a γ-position to form the four-membered ring. nih.govfrontiersin.org Modifications of this strategy include the use of other leaving groups, such as mesylates. nih.govfrontiersin.org

More advanced intramolecular amination strategies include palladium-catalyzed reactions. Efficient methods have been developed for the synthesis of azetidines via palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)-H bonds at the γ and δ positions of picolinamide (B142947) (PA) protected amine substrates. nih.govrsc.org These methods are characterized by low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. nih.gov

SubstrateCatalystProductYield (%)Reference
N-(2-methyl-2-phenylpropyl)picolinamidePd(OAc)₂3,3-Dimethyl-1-(picolinoyl)azetidine85 nih.gov
N-(3-phenylpropyl)picolinamidePd(OAc)₂1-(Picolinoyl)azetidine78 nih.gov

Organometallic Approaches in Azetidine Synthesis

Organometallic reagents have emerged as powerful tools in the synthesis of complex organic molecules, including azetidines. A notable organometallic approach involves a Ti(IV)-mediated coupling to synthesize spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. rsc.orgresearchgate.net The proposed mechanism for this transformation follows a Kulinkovich-type pathway. rsc.org This method is particularly valuable for its broad substrate scope and its ability to generate densely functionalized azetidines that are difficult to access through other synthetic routes. rsc.org

A direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of Cu(OTf)₂ provides a rapid route to bis-functionalized azetidines. organic-chemistry.org This method allows for the introduction of various alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org

Synthesis of the Pyrido[3,4-d]pyrimidine (B3350098) Core

The pyrido[3,4-d]pyrimidine core is a key structural component of the target molecule. Its synthesis is typically achieved through the cyclization of appropriately substituted pyridine (B92270) precursors.

Cyclization Reactions from Pyridine Precursors

A common and effective strategy for the synthesis of the pyrido[3,4-d]pyrimidine scaffold involves the cyclization of 3-aminopyridine-4-carboxamide or related derivatives with a one-carbon synthon. For instance, heating 3-aminopyridine-4-carboxamide with triethyl orthoformate can yield the corresponding pyrido[3,4-d]pyrimidin-4(3H)-one.

A versatile synthesis of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs has been developed starting from 2-amino-4-picoline. nih.gov The synthetic route involves the nitration of 2-amino-4-picoline to yield 4-methyl-3-nitropyridin-2-amine. nih.gov This is followed by a Sandmeyer reaction to convert the 2-amino group to a hydroxyl group, subsequent chlorination, and finally, cyclization with chloroformamidine (B3279071) hydrochloride to construct the pyrimidine (B1678525) ring. nih.gov This multi-step process allows for the introduction of various substituents at the C-4 position of the pyrido[3,4-d]pyrimidine core through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. nih.gov

Another approach utilizes 3-cyanopyridine (B1664610) derivatives as starting materials. For example, the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles with formic acid in the presence of sulfuric acid can lead to the formation of tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives. nih.gov While this example illustrates the formation of a related pyrido[2,3-d]pyrimidine (B1209978), similar strategies can be adapted for the synthesis of the [3,4-d] isomer.

Pyridine PrecursorReagent(s)ProductReference
3-Aminopyridine-4-carboxamideTriethyl orthoformatePyrido[3,4-d]pyrimidin-4(3H)-one documentsdelivered.com
4-Methyl-3-nitropyridin-2-olPOCl₃, then Chloroformamidine HCl4-Chloro-8-methyl-2-aminopyrido[3,4-d]pyrimidine nih.gov
2-Oxo-pyridine-3,5-dicarbonitrileHCOOH, H₂SO₄Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivative nih.gov

Convergent Synthesis of 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine

Convergent synthetic routes offer an alternative and often more flexible approach to constructing the target molecule. These strategies involve the separate synthesis of the pyrido[3,4-d]pyrimidine and azetidine moieties, which are then coupled in a later step. This approach allows for greater modularity, facilitating the synthesis of a diverse range of derivatives.

A prevalent method for linking the pyrido[3,4-d]pyrimidine core and the azetidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction typically involves a pyrido[3,4-d]pyrimidine bearing a suitable leaving group, most commonly a halogen such as chlorine, at the 4-position. The azetidine, acting as a nucleophile, displaces the leaving group to form the desired C-N bond.

The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the pyrimidine ring, which activate the ring towards nucleophilic attack. youtube.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack by the azetidine.

A general representation of this displacement reaction is shown below:

Reactant 1Reactant 2ConditionsProduct
4-Chloro-pyrido[3,4-d]pyrimidine derivativeAzetidineBase (e.g., DIPEA, K₂CO₃), Solvent (e.g., DMF, DMSO), HeatThis compound derivative

This approach has been successfully employed in the synthesis of various 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs. nih.gov The key intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, was prepared and subsequently reacted with various nucleophiles, demonstrating the feasibility of this synthetic route. nih.gov

While direct displacement of a leaving group is a common strategy, alternative methods involving oxidation and subsequent functionalization can also be envisioned. For instance, a pyrido[3,4-d]pyrimidine could be oxidized to an N-oxide, which can activate adjacent positions for nucleophilic attack. However, specific examples of this strategy being applied to the synthesis of this compound are not prominently featured in the reviewed literature.

More commonly, oxidation is employed in the synthesis of the precursor pyridine ring. For example, the synthesis of some pyrido[2,3-d]pyrimidine derivatives involves the oxidation of a dihydropyrido[2,3-d]pyrimidine intermediate to the aromatic system. This aromatization step is crucial for the final structure and its subsequent reactivity.

An alternative convergent strategy involves utilizing an azetidine derivative that is functionalized with an amine group, such as azetidine-3-amine. In this approach, the azetidine derivative can act as a nucleophile to displace a leaving group on the pyrido[3,4-d]pyrimidine ring. This method is particularly useful for creating analogs where the azetidine ring is attached to the pyridopyrimidine core via an exocyclic nitrogen atom.

The synthesis of 3-amino-azetidines is a key step in this approach. These intermediates are valuable for preparing a variety of biologically active compounds. google.com Once prepared, the 3-amino-azetidine can be coupled with a 4-chloro-pyrido[3,4-d]pyrimidine derivative in a similar fashion to the direct coupling of azetidine itself.

Derivatization Strategies at Key Positions of the this compound Scaffold

Once the core this compound scaffold is assembled, further derivatization can be carried out to explore the chemical space and optimize biological activity. These modifications can be targeted at various positions on the pyrido[3,4-d]pyrimidine ring system.

The pyrido[3,4-d]pyrimidine ring offers several positions for the introduction of diverse substituents. These modifications can be achieved through various synthetic transformations, including palladium-catalyzed cross-coupling reactions and further nucleophilic aromatic substitutions. nih.gov

For example, starting from a chlorinated pyrido[3,4-d]pyrimidine intermediate, Suzuki, Stille, or Sonogashira cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkynyl groups at specific positions. Similarly, other nucleophiles such as amines, alcohols, and thiols can be used to displace remaining leaving groups on the ring, leading to a wide array of derivatives.

The following table summarizes some examples of derivatization at the C-4 position of a pyrido[3,4-d]pyrimidin-2-amine (B13308569) core, showcasing the versatility of this scaffold. nih.gov

Starting MaterialCoupling Partner/NucleophileReaction TypeProduct Substituent at C-4
4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-aminePhenylboronic acidSuzuki CouplingPhenyl
4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amineAnilineNucleophilic Aromatic SubstitutionAnilino
4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amineMorpholine (B109124)Nucleophilic Aromatic SubstitutionMorpholino

These derivatization strategies are crucial for generating libraries of compounds for biological screening and for fine-tuning the properties of lead compounds.

Functionalization of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers unique opportunities for chemical modification due to its inherent ring strain, which influences its reactivity. rsc.org In the context of the this compound scaffold, the secondary amine of the azetidine moiety is a primary site for introducing structural diversity. This functionalization is crucial for modulating the physicochemical properties and biological activity of the parent compound.

Late-stage modification of the azetidine nitrogen serves as a powerful strategy for creating diverse analogues. researchgate.net This can be achieved through various chemical transformations, including acylation, sulfonylation, and alkylation, after the core scaffold has been assembled. One common approach involves the use of a protecting group on the azetidine nitrogen, such as a carbamate (B1207046) (e.g., Boc, Cbz), which can be removed under specific conditions to reveal the free amine for subsequent reactions. researchgate.net For instance, the Cbz (benzyloxycarbonyl) group can be chemoselectively removed, allowing for nucleophilic aromatic substitution or other modifications at the now-exposed secondary amine. researchgate.net

Another sophisticated method for functionalization is the "click-based" approach. researchgate.net By installing a handle, such as a 2-propynyl carbamate, onto the azetidine nitrogen, the resulting derivative can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net This allows for the efficient attachment of a wide array of molecular entities, including reporter tags like dyes or biotin, to the core structure. researchgate.net The stability of the azetidine ring is a key consideration during these synthetic manipulations. Despite its strain, the ring is significantly more stable than aziridines and can withstand various reaction conditions, including strongly acidic environments required for deprotecting other functional groups within the molecule. rsc.orgresearchgate.net

The table below summarizes key methods for functionalizing the azetidine moiety.

Reaction Type Reagents/Conditions Resulting Functional Group Key Features
Acylation Acid chlorides, AnhydridesAmideIntroduces carbonyl functionality
Sulfonylation Sulfonyl chloridesSulfonamideModifies electronic and steric properties
Alkylation Alkyl halides, Reductive aminationTertiary AmineIncreases basicity and lipophilicity
Click Chemistry Azide-containing molecules, Cu catalystTriazole-linked conjugateEnables late-stage attachment of diverse moieties researchgate.net
Deprotection/Substitution TFA, Hydrogenation (for Cbz) followed by SNArVariedUnmasks the amine for further reaction researchgate.net

Side Chain Modifications and Linker Exploration

Strategic placement of halogen atoms (e.g., chlorine or bromine) at positions such as C2, C6, or C8 on the pyridopyrimidine ring of a precursor molecule creates synthetic handles for introducing diverse side chains. nih.govnih.gov For example, a 4-chloro-substituted pyridopyrimidine can serve as a common intermediate. nih.gov This intermediate can then undergo nucleophilic aromatic substitution with azetidine to form the core structure, or it can first be subjected to cross-coupling reactions before the azetidine is introduced. Methodologies like Suzuki-Miyaura (for aryl or heteroaryl groups), Sonogashira (for alkynyl groups), and Buchwald-Hartwig (for N- or O-aryl groups) couplings allow for the introduction of a wide range of substituents onto the heterocyclic core. mdpi.com These modifications can significantly alter the molecule's interaction with biological targets.

The azetidine moiety itself can act as a non-traditional linker or as a platform for exploring different side chains. The nitrogen atom can be used as a point of attachment for various linker chains, which can then be terminated with other functional groups or pharmacophores. The choice of linker can influence the molecule's solubility, cell permeability, and spatial orientation of the terminal functional group. For instance, after deprotection of an N-Cbz protected azetidine via hydrogenation, the secondary amine can be functionalized through nucleophilic substitution, allowing for the exploration of various side chains. researchgate.net This late-stage functionalization strategy is highly efficient for generating a library of related compounds from a common intermediate, facilitating the exploration of structure-activity relationships (SAR). nih.gov

The following table outlines strategies for side chain and linker modifications.

Modification Site Reaction Type Example Reagents Introduced Functionality
Pyrido[3,4-d]pyrimidine Core (e.g., C2, C6)Suzuki-Miyaura CouplingArylboronic acids, Pd catalystAryl, Heteroaryl groups mdpi.com
Pyrido[3,4-d]pyrimidine Core (e.g., C2, C6)Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl groups mdpi.com
Pyrido[3,4-d]pyrimidine Core (e.g., C2, C6)Buchwald-Hartwig AminationAmines, Pd catalystAmino side chains mdpi.com
Azetidine NitrogenAcylation with bifunctional reagente.g., N-Boc-amino acidsPeptide-like side chains
Azetidine NitrogenReductive AminationAldehydes, NaBH(OAc)3Substituted alkyl linkers

Structure Activity Relationship Sar Studies of 1 Pyrido 3,4 D Pyrimidin 4 Yl Azetidine Derivatives

SAR of the Pyrido[3,4-d]pyrimidine (B3350098) Core Modifications

Alterations to the central pyrido[3,4-d]pyrimidine ring system have proven to be a fruitful strategy for modulating the pharmacological profile of this class of compounds. Key modifications include substitutions at the 2- and 8-positions and methylation of the pyridine (B92270) ring.

Impact of Substitution at the 2-Position of the Pyrido[3,4-d]pyrimidine Ring

Research into pyrido[3,4-d]pyrimidines as antagonists for the human chemokine receptor CXCR2 has shed light on the SAR of substitutions at the 2- and 4-positions. For these derivatives, a 2,3-difluorobenzylthio group was often maintained at the 2-position while the 4-position was varied. The introduction of structural modifications at both positions was facilitated by using 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) as a key intermediate. Nucleophilic aromatic substitution on this intermediate is selective for the 4-position. This allows for systematic exploration of the chemical space at this position while keeping the substituent at the 2-position constant. nih.gov

However, a broader SAR study exploring various substituents on the pyrido[3,4-d]pyrimidine scaffold revealed that the antagonistic activity is highly sensitive to structural changes. A systematic modification of the substitution pattern often resulted in a complete loss of CXCR2 antagonism. One notable exception was a 6-furanyl-pyrido[3,4-d]pyrimidine analog, which demonstrated antagonistic potency similar to the original hit compound. nih.govmdpi.com This finding suggests that while many modifications are detrimental, specific substitutions at certain positions, such as the 6-position, can be well-tolerated and maintain desired biological activity. mdpi.com

Influence of C8-Substitution on Pyrido[3,4-d]pyrimidin-4(3H)-ones

The substitution at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been a key focus in the development of potent inhibitors of JmjC histone N-methyl lysine (B10760008) demethylases (KDMs), such as KDM4 and KDM5. These enzymes are therapeutic targets in oncology. Structure-based design has guided the optimization of these compounds, which function by binding to the Fe(II) in the enzyme's active site. nih.gov

The introduction of an 8-(1H-pyrazol-3-yl) group on the pyrido[3,4-d]pyrimidin-4(3H)-one core was found to be a particularly effective modification. Further derivatization of the pyrazole (B372694) moiety at its C4 position allows the molecule to access the histone peptide substrate binding site. Incorporating a conformationally constrained 4-phenylpiperidine (B165713) linker at this position led to derivatives with equipotent activity against both the KDM4 and KDM5 subfamily demethylases. These compounds also demonstrated selectivity over other KDM subfamilies (KDM2, KDM3, and KDM6) and showed promising cellular permeability. nih.gov

Table 1: SAR of C8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones as KDM Inhibitors
CompoundC8-SubstitutionLinker on PyrazoleKey Activity
54j1H-pyrazol-3-yl(R)-3-fluoro-4-phenylpiperidineEquipotent KDM4/KDM5 inhibition
54k1H-pyrazol-3-yl4-phenylpiperidineEquipotent KDM4/KDM5 inhibition, confirmed cellular activity

Effects of Methylation on Pyrido[3,4-d]pyrimidine Metabolism and Activity

In the development of pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar Spindle 1 (MPS1) kinase, a significant challenge was the rapid metabolic turnover of initial lead compounds in human liver microsomes (HLM). A key breakthrough in overcoming this liability was the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core. acs.org

This strategic methylation significantly improved HLM stability. For instance, comparing matched pairs of compounds, the methylated versions consistently showed lower clearance rates in HLM assays. This modification not only curbed metabolism but also proved important for enhancing selectivity against other kinases, such as CDK2. The 6-methyl group is positioned near the side chain of the gatekeeper residue of the kinase, contributing to this improved selectivity profile. acs.org The combination of a 6-methyl group with an ethoxy moiety binding in a nearby selectivity pocket was a crucial optimization strategy in this series. acs.org

Table 2: Effect of C6-Methylation on MPS1 Inhibitor Activity and Metabolism
CompoundC6-SubstituentMPS1 Ki (nM)HLM Clearance (µL/min/mg)
Compound A (analog)H1.1170
Compound B (analog)Me0.848

SAR of the Azetidine (B1206935) Ring Modifications

Modifying the amine substituent at various positions on the pyrido[3,4-d]pyrimidine core, including the use of azetidine rings, has been another critical avenue for SAR exploration.

Varied Activity with Secondary Amines Including Substituted Azetidines at the 8-Position

Molecular modeling and interaction studies of pyrido[3,4-d]pyrimidine inhibitors with MPS1 have highlighted the importance of the substituent at this position (referred to as R₂ in some studies). The shape and substitution pattern of the group at this position can significantly influence how the inhibitor fits into a key hydrophobic pocket. For example, studies have shown that a 2,2-dimethylazetidine (B3375242) group at this position can have different interactions with the target compared to its isomers, suggesting that the specific geometry of the azetidine substituent is crucial for optimal binding and activity. mdpi.com

Influence of Azetidine-3-amine Substituents on Target Exploitation

While various substituted azetidines have been explored, detailed SAR studies specifically on the influence of an azetidine-3-amine substituent are not extensively detailed in the reviewed literature. However, the principles derived from related analogs can provide valuable inferences. For instance, the binding mode of pyrido[3,4-d]pyrimidine inhibitors is driven by a combination of hydrophobic interactions with the kinase hinge region and specific hydrogen bonds. mdpi.com

Effects of Cyano-Substitution on Azetidine Moiety and Biological Potency

While direct studies on the effects of cyano-substitution specifically on the azetidine moiety of 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine derivatives are not extensively detailed in available literature, the strategic incorporation of cyano groups on related heterocyclic scaffolds is a known method to modulate biological activity. For instance, in the development of pyrazolo[3,4-d]pyrimidine derivatives, a linked cyanopyrazole moiety resulted in compounds with remarkable broad-spectrum cell growth inhibition against numerous cancer cell lines, including leukemia, non-small cell lung cancer, colon, melanoma, ovarian, renal, and breast cancers. rsc.org This suggests that the electron-withdrawing nature and the ability of the cyano group to participate in hydrogen bonding can be beneficial for potent biological activity. In the synthesis of pyrido[2,3-d]pyrimidine (B1209978) systems, cyano-substituted pyridone precursors are often utilized, highlighting the importance of the cyano group in the construction of the active heterocyclic core. nih.gov The introduction of a cyano group can influence the electronic properties of the entire molecule, potentially enhancing interactions with target proteins.

Impact of Polar Spirocyclic Azetidine Derivatives on Compound Properties

The incorporation of spirocyclic fragments into drug candidates is a strategy to increase three-dimensionality, which can lead to improved compound properties such as solubility and metabolic stability. In a related series, novel 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives were synthesized. mdpi.com These compounds combine the rigid, three-dimensional structure of the spiro-azetidine with the furo[3,4-d]pyrimidine (B15215042) core. The synthesis of these polar spirocyclic systems demonstrates the chemical tractability of creating more complex, three-dimensional structures based on a core heterocycle fused with an azetidine ring. mdpi.com Such modifications aim to "escape from flatland," a concept in medicinal chemistry that seeks to improve the drug-likeness of compounds by increasing their sp3 character. mdpi.com The introduction of polar groups within the spirocyclic moiety can further refine physicochemical properties, potentially improving aqueous solubility and oral bioavailability.

SAR of Linker and Bridging Modifications

Optimization of Linker Length and Composition

The linker connecting the core pyrido[3,4-d]pyrimidine scaffold to other functional groups is a key determinant of activity and selectivity. Optimization of the linker's length, flexibility, and chemical composition can fine-tune the orientation of the molecule within the target's binding site.

In studies on related pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the core scaffold led to analogs with enhanced potency and bioavailability. nih.govacs.org This flexible, basic linker likely improves solubility and allows for favorable interactions with the solvent-exposed region of the kinase.

In a different series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives developed as histone lysine demethylase (KDM) inhibitors, the incorporation of a conformationally constrained 4-phenylpiperidine linker was crucial. This linker connects the core heterocycle to a pyrazole moiety that accesses the histone peptide substrate binding site. The use of this rigid linker resulted in compounds with equipotent activity against KDM4 and KDM5 subfamily demethylases and good cellular permeability. nih.gov

Effects of Different Michael Acceptor Units on Irreversible Inhibition

The incorporation of a Michael acceptor unit is a common strategy to achieve irreversible inhibition by forming a covalent bond with a nucleophilic residue, typically a cysteine, in the target protein's active site. For pyrido[3,4-d]pyrimidine derivatives, this approach has been successfully used to develop potent and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov

A series of compounds containing the pyrido[3,4-d]pyrimidine scaffold linked to an acrylamide (B121943) moiety at the C6 position were designed to overcome acquired resistance to EGFR inhibitors, such as the T790M mutation. The acrylamide group acts as the Michael acceptor, covalently binding to Cys797 in the EGFR active site. The most promising compound from this series, 25h , demonstrated potent inhibitory activity against both wild-type (L858R) and resistant (L858R/T790M) EGFR mutants. nih.gov This highlights the effectiveness of the acrylamide unit as a warhead for achieving irreversible inhibition in this scaffold. The choice of the Michael acceptor is critical, as its reactivity must be tuned to ensure selective covalent modification of the target protein while minimizing off-target reactions. nih.govresearchgate.net

Inhibitory Activity of Pyrido[3,4-d]pyrimidine-based Irreversible EGFR Inhibitors nih.gov
CompoundMichael AcceptorEGFRL858R IC50 (nM)EGFRL858R/T790M IC50 (nM)H1975 Cell IC50 (µM)
25hAcrylamide1.723.30.49

General Principles of SAR for this compound Derivatives

Correlation Between Structural Features and Kinase Inhibitory Potency and Selectivity

The pyrido[3,4-d]pyrimidine scaffold is a versatile platform for developing kinase inhibitors, and its biological activity is highly dependent on the substitution pattern around the core. nih.govnih.govmdpi.com The azetidine group at the C4 position is one of many modifications that can be explored.

Substitution at C2 and C8: In a series of 2,8-disubstituted pyrido[3,4-d]pyrimidines, potent inhibition of monopolar spindle kinase 1 (Mps1) was observed. mdpi.com Molecular modeling studies indicated that the pyrido[3,4-d]pyrimidine backbone establishes strong hydrophobic interactions within the hinge region of the Mps1 ATP-binding pocket. Specific substitutions at the C2 and C8 positions are crucial for potency and selectivity. For instance, an ethoxyphenyl group at C2 and a methyl-triazolyl group at C8 were features of a clinical candidate, BOS172722, which showed excellent potency and selectivity for Mps1. mdpi.com

Substitution at C6: The C6 position is often modified to interact with the solvent-exposed region of the kinase. In the development of irreversible EGFR inhibitors, a substituted pyridin-2-amino group at C6, which itself bears the acrylamide linker, was critical for potent activity. nih.gov

Substitution at C8: For pyrido[3,4-d]pyrimidin-4(3H)-ones targeting histone lysine demethylases (KDMs), substitution at the C8 position with groups like 1H-pyrazol-3-yl was found to be essential for binding to the Fe(II) in the active site. nih.gov

SAR Summary of Pyrido-pyrimidine Derivatives for Kinase Inhibition
ScaffoldSubstitution PositionKey Substituent(s)Target KinaseEffectReference
Pyrido[3,4-d]pyrimidineC2, C82-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenylMps1Potent and selective inhibition mdpi.com
Pyrido[3,4-d]pyrimidineC6(5-substituted pyridin-2-amino) with acrylamideEGFR (irreversible)Potent inhibition of wild-type and resistant mutants nih.gov
Pyrido[3,4-d]pyrimidin-4(3H)-oneC8(1H-pyrazol-3-yl) with phenylpiperidine linkerKDM4/KDM5Potent and cell-permeable inhibition nih.gov
Pyrido[2,3-d]pyrimidineC63',5'-dimethoxyphenylFGFrHighly selective inhibition nih.govacs.org
Pyrido[2,3-d]pyrimidineC2[4-(diethylamino)butyl]amino side chainPDGFrEnhanced potency and bioavailability nih.govacs.org

Structural Determinants for Antimicrobial Activity

Following a comprehensive review of publicly available scientific literature, no specific research detailing the structure-activity relationship (SAR) of this compound derivatives concerning their antimicrobial activity could be located. While studies on the broader class of pyrido[3,4-d]pyrimidines and other related heterocyclic compounds have been conducted to explore their potential as antimicrobial agents, research focusing specifically on the influence of the azetidine moiety at the 4-position of the pyrido[3,4-d]pyrimidine core in relation to antimicrobial outcomes is not present in the surveyed literature.

Consequently, there is no available data to construct an analysis of the structural determinants for the antimicrobial activity of this specific class of compounds. Research in this area would be necessary to elucidate how modifications to the pyrido[3,4-d]pyrimidine scaffold, the azetidine ring, or the introduction of various substituents on either part of the molecule would impact the antibacterial and antifungal properties of these derivatives. Such studies would typically involve the synthesis of a library of analogues and the systematic evaluation of their efficacy against a panel of microbial strains to establish clear SAR trends.

At present, any discussion on the structural requirements for the antimicrobial activity of this compound derivatives would be speculative and fall outside the scope of reporting on existing research findings.

Molecular Targets and Mechanisms of Action of 1 Pyrido 3,4 D Pyrimidin 4 Yl Azetidine Analogs

Kinase Inhibition Profiles

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Current research has not established a direct enzymatic inhibition of Poly(ADP-ribose) Polymerase (PARP) by compounds featuring the 1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine core. However, some studies on broader pyrido[3,4-d]pyrimidine (B3350098) derivatives have observed effects on PARP expression as a downstream consequence of inducing apoptosis (programmed cell death). For instance, certain pyrido[3,4-d]pyrimidine compounds have been shown to up-regulate the expression of PARP. In other contexts, the cleavage of PARP, a hallmark of apoptosis, has been noted following treatment with analogs from this chemical family. It is important to distinguish these observations from direct enzymatic inhibition; they are indicators of apoptotic pathway activation rather than a primary mechanism of action targeting the PARP enzyme itself.

FLT3 Kinase Inhibition and Antiangiogenic Mechanisms

The investigation of pyrido[3,4-d]pyrimidine analogs as inhibitors of FMS-like tyrosine kinase 3 (FLT3) is not extensively documented in publicly available literature. However, research into the closely related isomeric scaffold, pyrido[4,3-d]pyrimidine (B1258125), has been conducted. These studies have indicated that modifications to the pyrido[4,3-d]pyrimidine core were generally not favorable for achieving potent FLT3 inhibition, with many of the synthesized compounds failing to demonstrate significant activity. nih.gov FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic stem cells, and its mutation is a common driver in acute myeloid leukemia (AML). nih.gov

Janus Kinase (JAK) Family Inhibition (JAK1, JAK2, JAK3, TYK2)

There is currently a lack of specific research data demonstrating the inhibitory activity of this compound analogs against the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. While other heterocyclic compounds, such as those with a pyrido[2,3-d]pyrimidin-7-one scaffold, have been explored as potential JAK inhibitors, this activity has not been reported for the pyrido[3,4-d]pyrimidine core. nih.gov

Monopolar Spindle 1 (MPS1) Kinase Inhibition

A significant area of research for pyrido[3,4-d]pyrimidine derivatives has been their development as inhibitors of Monopolar Spindle 1 (MPS1) kinase. mdpi.comacs.org MPS1 is a critical regulator of the spindle assembly checkpoint, a crucial process for ensuring proper chromosome segregation during cell division. mdpi.com Aneuploid cancer cells, which have an abnormal number of chromosomes, are particularly dependent on MPS1 for their survival, making it an attractive therapeutic target. mdpi.com

Through a structure-based hybridization approach, researchers have developed a series of potent and selective pyrido[3,4-d]pyrimidine-based MPS1 inhibitors. mdpi.comacs.org These compounds were optimized for both biochemical potency and cellular activity, leading to the identification of molecules with significant growth-inhibitory effects at nanomolar concentrations. acs.org The binding mode of these inhibitors with MPS1 has been elucidated through molecular docking and dynamics simulations, revealing a strong hydrophobic interaction between the pyrido[3,4-d]pyrimidine backbone and the hinge region of the kinase. mdpi.com

Table 1: MPS1 Kinase Inhibitory Activity of Selected Pyrido[3,4-d]pyrimidine Analogs This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound MPS1 IC50 (μM) Cellular Inhibition IC50 (μM)
24c 0.008 < 1
34h Not Reported Not Reported

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

KRAS-G12D Inhibition

Direct inhibition of the KRAS-G12D oncoprotein by this compound analogs has not been reported. However, research into related heterocyclic cores has shown some promise. Specifically, derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) and pyrido[4,3-d]pyrimidine have been designed and synthesized as potential KRAS-G12D inhibitors. nih.gov One compound from this series, featuring a seven-membered ring pharmacophore, demonstrated potent enzymatic inhibition of KRAS-G12D with an IC50 value of 0.009 μM. nih.gov This inhibition is achieved through interactions with the SWII pocket of the KRAS-G12D protein. nih.gov It is important to note that these findings are for a saturated or isomeric version of the pyrido[3,4-d]pyrimidine scaffold and may not be directly applicable to the aromatic core of this compound.

Src Kinase Inhibition and MAPK Signaling Pathway Modulation

The pyrido[3,4-d]pyrimidine scaffold has not been prominently featured in the literature as a direct inhibitor of Src kinase or a modulator of the MAPK signaling pathway. Research in this area has often focused on bioisosteric heterocyclic systems. For example, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of the Src family of non-receptor tyrosine kinases. chapman.edunih.gov These compounds act as ATP-competitive inhibitors and have shown activity in cellular models. nih.gov

Similarly, the modulation of the MAPK signaling pathway has been explored with other related scaffolds. For instance, pyrido[3,2-d]pyrimidine (B1256433) derivatives have been investigated as dual inhibitors of ERK and PI3K, key components of the MAPK and related signaling pathways. nih.gov These findings, while interesting, are not directly attributable to the this compound chemical space.

Fibroblast Growth Factor Receptor (FGFR1-4) Inhibition

No information was found in the search results regarding the inhibition of Fibroblast Growth Factor Receptor (FGFR1-4) by analogs of this compound. While related pyridopyrimidine isomers, such as those with a pyrido[2,3-d]pyrimidine (B1209978) core, have been investigated as FGFR inhibitors, data specifically addressing the covalent binding, selectivity, and sustained inhibition by pyrido[3,4-d]pyrimidine analogs was not available.

Protein Kinase D (PKD) Inhibition

No information was found in the search results detailing the inhibition of Protein Kinase D (PKD) by analogs of this compound.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition and Immune Cell Modulation

Recent developments have identified novel tetrahydropyrido[3,4-d]pyrimidines as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of the immune system. nih.govnih.govacs.org

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells. nih.govacs.org Within T cells, HPK1 functions as a key component of the T cell receptor (TCR) signaling pathway, acting as a rheostat to control T cell activation. nih.govacs.org Upon TCR engagement, HPK1 is recruited to the receptor complex where it phosphorylates the SLP76 protein, leading to its degradation and a subsequent dampening of the TCR signal strength. nih.govacs.org

The inhibition of HPK1 by tetrahydropyrido[3,4-d]pyrimidine analogs presents a promising strategy for enhancing anti-tumor immunity. nih.gov Genetic studies have shown that the absence of HPK1 leads to enhanced T cell function, characterized by a lower activation threshold, increased proliferation, and higher secretion of inflammatory cytokines like IL-2, TNF-α, and IFN-γ. nih.govacs.org Furthermore, the loss of HPK1 function boosts the activation and antigen presentation capabilities of dendritic cells. nih.govacs.org

Consequently, the development of these novel tetrahydropyrido[3,4-d]pyrimidine compounds as HPK1 inhibitors is being pursued for the treatment of cancer as well as inflammatory and autoimmune diseases. nih.govuq.edu.au

Table 1: Activity of Pyrido[3,4-d]pyrimidine Analogs on HPK1

Target Scaffold Mechanism of Action Therapeutic Implication
HPK1 Tetrahydropyrido[3,4-d]pyrimidine Inhibition of HPK1 kinase activity, leading to enhanced T cell activation and proliferation. Cancer, Inflammatory Diseases, Autoimmune Diseases

Cyclin-Dependent Kinase 4 and 6 (CDK4/6) Inhibition

While the broader class of pyridopyrimidines is associated with kinase inhibition, and some isomers are known CDK4/6 inhibitors, specific research detailing the activity of this compound analogs against CDK4/6 was not found in the search results. One study designed hybrid molecules by combining the pyrido[3,4-d]pyrimidine moiety with a phthalazinone ring to target both PARP1 and CDK4 in triple-negative breast cancer, suggesting the scaffold's potential relevance. researchgate.net However, detailed mechanistic data on direct and selective CDK4/6 inhibition by the core azetidine (B1206935) compound was not available.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Analogs based on the pyrido[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.gov A series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives demonstrated potent inhibition against various EGFR mutations, including EGFRL858R, EGFRL858R/T790M, and the resistant EGFRL858R/T790M/C797S mutant. nih.gov Docking studies of these analogs revealed that specific functional groups, such as a hydroxyl group, could form strong interactions with residues like Ser797 within the EGFR binding site. nih.gov Similarly, 4,6-disubstituted pyrido[3,4-d]pyrimidines proved to be highly potent dual inhibitors of both EGFR and c-ErbB-2. nih.gov

The inhibitory activity of these compounds is significant, with some analogs showing activity at nanomolar concentrations. For instance, one potent derivative, compound 42 , was found to have IC₅₀ values of 1.1 nM, 34 nM, and 7.2 nM against EGFRL858R, EGFRL858R/T790M, and EGFRL858R/T790M/C797S, respectively. nih.gov Another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives also highlighted their potent inhibitory activities against both wild-type (WT) and mutant EGFR, with one compound showing IC₅₀ values of 0.099 µM against EGFRWT and 0.123 µM against EGFRT790M. nih.gov

Compound SeriesTargetIC₅₀ Value
2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine (Compound 42)EGFRL858R1.1 nM
2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine (Compound 42)EGFRL858R/T790M34 nM
2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine (Compound 42)EGFRL858R/T790M/C797S7.2 nM
Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8a)EGFRWT0.099 µM
Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8a)EGFRT790M0.123 µM

General Mechanism of Kinase ATP Binding Domain Interactions

The primary mechanism by which pyrido[3,4-d]pyrimidine analogs inhibit kinase activity is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. nih.govresearchgate.net These compounds, classified as Type I kinase inhibitors, interact directly with the ATP-binding pocket, preventing the natural substrate ATP from binding and thereby blocking the phosphorylation cascade that drives cell proliferation. nih.gov

Molecular docking and dynamics simulations have elucidated the specific interactions between the pyrido[3,4-d]pyrimidine core and the kinase domain. nih.govnih.gov The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov A crucial interaction involves the formation of stable hydrogen bonds between the pyrimidine (B1678525) ring of the inhibitor and key residues in the hinge region of the kinase, such as Gly605 in Monopolar spindle 1 (Mps1) kinase. nih.govnih.gov Additionally, other residues, like Lys529, can form hydrogen bonds with substituents on the inhibitor, further strengthening the binding affinity. nih.govnih.gov

The backbone of the pyrido[3,4-d]pyrimidine scaffold also engages in strong hydrophobic effects with the kinase's hinge region. nih.gov Van der Waals forces and nonpolar solvation energies are the primary contributors to the favorable binding free energies. researchgate.netnih.gov Specific residues that all inhibitors were found to interact with in Mps1 include I531, V539, M602, C604, N606, I607, L654, I663, and P673. researchgate.netnih.gov This network of interactions ensures a stable and potent inhibition of the target kinase.

Interaction TypeInhibitor MoietyKey Kinase Residues (Mps1)
Hydrogen BondPyrimidine RingGly605
Hydrogen BondSubstituent Groups (e.g., triazole ring)Lys529, Val529
Hydrophobic & van der WaalsPyrido[3,4-d]pyrimidine backboneI531, V539, M602, C604, N606, I607, L654, I663, P673

Non-Kinase Molecular Targets (if identified)

Potential Interactions with Microbial Components (Implied by Antimicrobial Activity)

While the primary focus has been on kinase inhibition, analogs containing the pyrido[3,4-d]pyrimidine scaffold or the azetidine moiety have demonstrated notable antimicrobial activity. Although the precise molecular targets within microbial cells are not fully elucidated in the available literature, the observed activity implies interactions with essential microbial components. Studies on various pyridine (B92270) and pyrimidine derivatives have shown broad-spectrum activity against both bacteria and fungi. For example, certain pyrido[2,3-d]pyrimidine derivatives have shown significant antimicrobial effects, with MIC values ranging from 0.49 to 7.81 μg/mL against bacterial strains.

Cellular and Biological Effects Resulting from Target Modulation

Enhancement of Cancer Therapies via DNA Repair Pathway Modulation

The inhibition of key cellular kinases by pyrido[3,4-d]pyrimidine analogs can indirectly modulate DNA repair pathways, thereby enhancing the efficacy of traditional cancer therapies like radiation. Research on the Mps1 kinase, a target for some pyrido[3,4-d]pyrimidines, has shown that its inhibition can enhance the radiosensitization of cancer cells by modulating DNA repair proteins. While direct interaction with DNA repair enzymes by these specific pyrimidine compounds is not the primary mechanism, the disruption of cell cycle checkpoints and signaling cascades controlled by kinases like Mps1 can impair the cell's ability to respond to and repair DNA damage, making them more susceptible to cytotoxic treatments.

Induction of Apoptosis in Cancer Cells

A significant biological consequence of inhibiting key survival kinases with pyrido[3,4-d]pyrimidine analogs is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.com This effect is a hallmark of effective anticancer agents. Inhibition of targets like EGFR leads to the activation of apoptotic pathways. tandfonline.com

Studies on related pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have provided clear evidence of this pro-apoptotic activity. nih.govtandfonline.com Treatment of cancer cell lines with these compounds leads to several key apoptotic events:

Increased Apoptotic Cell Population: Flow cytometry analysis shows an increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov

Caspase Activation: A significant, dose-dependent increase in the activity of executioner caspases, such as caspase-3 and caspase-7, is observed. nih.govtandfonline.com One study noted a 5.3-fold increase in caspase-3 levels after treatment. nih.gov

Mitochondrial Dysfunction: The compounds can induce a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov

DNA Fragmentation: The ultimate execution step of apoptosis, the degradation of nuclear DNA, is also observed following treatment. nih.gov

Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cancer cells to arrest in specific phases of the cell cycle, such as the G1 or G2/M phase, preventing further proliferation. tandfonline.comrsc.org

One study found that a lead compound significantly activated apoptosis in MCF-7 breast cancer cells, increasing the total apoptotic cell population by over 58-fold compared to untreated cells. rsc.org This robust induction of apoptosis underscores the therapeutic potential of the pyrido[3,4-d]pyrimidine scaffold in oncology.

Inhibition of Cell Proliferation and Angiogenesis

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been identified as potential anticancer agents, exhibiting selective inhibitory effects on the growth of various cancer cell lines. A series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs demonstrated notable, highly selective growth inhibition against specific human tumor cell lines. In particular, significant activity was observed against the UO-31 renal cancer cell line, as well as the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov This suggests a degree of tumor-tissue-type selectivity for these compounds. nih.gov The growth percentages of the most active compounds against these cell lines are detailed in the table below.

CompoundTarget Cell LineGrowth Percentage (%)
4-((3-fluorobenzyl)amino)-8-methoxypyrido[3,4-d]pyrimidin-2-amineUO-31 (Renal Cancer)23.45
4-((3-fluorobenzyl)amino)-8-methoxypyrido[3,4-d]pyrimidin-2-amineMCF-7 (Breast Cancer)45.11
4-(benzylamino)-8-methoxypyrido[3,4-d]pyrimidin-2-amineUO-31 (Renal Cancer)31.17
4-((4-fluorobenzyl)amino)-8-methoxypyrido[3,4-d]pyrimidin-2-amineUO-31 (Renal Cancer)31.42

Furthermore, related pyridone-embedded analogs have shown potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs), indicating a potential mechanism for inhibiting angiogenesis. One such analog, bearing a methyl group at C-2 and a hydroxyl group at C-4, demonstrated an IC50 value of 0.001 µM against HUVECs. mdpi.com This potent anti-angiogenic activity was further confirmed in vivo, where the analog effectively inhibited the formation of new blood capillaries in a Matrigel plug assay. mdpi.com

Modulation of Spindle Assembly Checkpoint

A significant mechanism of action for certain pyrido[3,4-d]pyrimidine analogs is the inhibition of Monopolar Spindle Kinase 1 (MPS1). MPS1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular process that ensures proper chromosome segregation during mitosis. nih.govnih.gov Cancer cells with chromosomal instability are particularly reliant on a functional SAC to manage the stress from abnormal chromosome and centrosome numbers, making them more sensitive to MPS1 inhibition than normal cells. nih.gov

Researchers have developed potent and selective pyrido[3,4-d]pyrimidine-based inhibitors of MPS1. nih.gov These compounds were discovered and optimized using a structure-based hybridization approach. nih.gov The optimization process focused on improving metabolic stability in human liver microsomes (HLM), a challenge that was overcome by introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core. nih.gov This modification led to the discovery of the clinical candidate BOS172722. nih.gov The potency of these inhibitors is highlighted in the table below, showcasing their low IC50 values against MPS1.

CompoundMPS1 IC50 (nM)
BOS1727221.6
CCT2514556

The inhibition of MPS1 by these compounds leads to a disruption of the spindle assembly checkpoint, which can ultimately trigger cell death in rapidly dividing cancer cells. The selectivity and potency of these pyrido[3,4-d]pyrimidine inhibitors for MPS1 have been demonstrated to translate into biomarker modulation in in vivo human tumor xenograft models. nih.gov

Impact on T Cell Activation and Pro-inflammatory Cytokine Levels

While direct studies on this compound's impact on T-cell activation and cytokine levels are limited, research on structurally related compounds provides insights into the potential immunomodulatory effects of this chemical class. For instance, analogs with a pyrazolo[3,4-d]pyrimidine core have been shown to exert anti-inflammatory effects. nih.gov One such compound, KKC080096, was found to suppress the production of nitric oxide and pro-inflammatory cytokines like interleukin-1β (IL-1β) in microglial cells. nih.gov This was achieved by inhibiting the phosphorylation of kinases involved in inflammatory signaling pathways. nih.gov

Furthermore, compounds with a pyrrolo[3,4-d]pyridazinone structure have been investigated for their ability to modulate the balance between T helper 17 (Th17) and regulatory T (Treg) cells, which is crucial in immune responses. mdpi.com These derivatives were shown to counteract the increase in pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) in inflamed tissues. mdpi.com

Another related class, pyrido[2,3-d]pyrimidin-7(8H)-ones, has been explored as inhibitors of Zeta-chain-associated protein kinase 70 kDa (ZAP-70). mdpi.com ZAP-70 is a non-receptor tyrosine kinase that plays a pivotal role in the regulation and adaptive immune signaling of T cells following the activation of the T cell receptor (TCR). mdpi.com Inhibition of ZAP-70 would directly interfere with T cell activation and subsequent immune responses. The potential for pyrido[3,4-d]pyrimidine analogs to modulate immune responses, particularly T-cell function and pro-inflammatory cytokine production, warrants further investigation based on the activity of these related heterocyclic systems.

Computational Chemistry and Rational Drug Design Approaches for 1 Pyrido 3,4 D Pyrimidin 4 Yl Azetidine Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule inhibitors within the active site of a protein target.

Molecular docking simulations have been effectively used to predict the binding modes of various pyrido[3,4-d]pyrimidine (B3350098) derivatives. These studies reveal how the core scaffold and its substituents orient themselves within the binding pockets of target proteins, primarily kinases. For instance, in studies involving Monopolar spindle 1 (Mps1) kinase, the pyrido[3,4-d]pyrimidine backbone consistently orients towards the hinge region of the kinase, a common binding pattern for kinase inhibitors. nih.gov The pyrimidine (B1678525) ring, a key feature of the scaffold, often plays a crucial role in anchoring the molecule. nih.gov

Similarly, docking studies of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) analogs targeting the KRAS-G12D mutant protein have elucidated specific binding conformations within the switch-II pocket. mdpi.com These simulations show that the core structure fits snugly into the binding site, with different substituents projecting into adjacent sub-pockets, thereby influencing binding affinity and selectivity. The azetidine (B1206935) moiety, as seen in the parent compound, can establish critical interactions that enhance binding.

A primary output of molecular docking is the detailed map of non-covalent interactions that stabilize the ligand-receptor complex. For pyrido[3,4-d]pyrimidine analogs, both hydrogen bonds and hydrophobic interactions are critical for potent inhibitory activity.

Hydrogen Bonds: The nitrogen atoms within the pyridopyrimidine core are frequently involved in forming hydrogen bonds with backbone residues in the hinge region of kinases. In the case of Mps1 inhibitors, the pyrimidine ring was observed to form a hydrogen bond with the residue Gly605. nih.gov For KRAS-G12D inhibitors, docking revealed crucial hydrogen bonds between a protonated bicyclo[3.2.1]octane moiety (an analog to the azetidine ring) and the side chains of Asp12 and Gly60. mdpi.com

Interaction TypeInteracting Residues (Mps1 Kinase) nih.govInteracting Residues (KRAS-G12D) mdpi.com
Hydrogen Bonds Gly605, Val529Asp12, Gly60
Hydrophobic Interactions Val539, Ala551, Glu603, Cys604, Ile607, Leu654Not specified

The pyrido[3,4-d]pyrimidine scaffold has been investigated as a potential inhibitor for a range of kinases implicated in cancer and other diseases. Molecular docking is a key tool for analyzing the binding sites of these diverse kinases and understanding the structural basis for inhibitor potency and selectivity.

KRAS-G12D: As mentioned, docking studies have been instrumental in designing pyrido[3,4-d]pyrimidine derivatives that target the challenging KRAS-G12D mutant. mdpi.com These simulations help optimize substituents that can form specific interactions with the mutant-specific residue Asp12, providing a basis for selectivity. mdpi.com

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), particularly mutants with internal tandem duplications (FLT3-ITD). nih.govresearchgate.net While direct docking studies on 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine with FLT3 are not widely published, related scaffolds like pyrido[4,3-d]pyrimidines have been explored as FLT3 inhibitors. nih.gov Docking simulations in such cases help rationalize why certain substitutions enhance activity against wild-type or mutant forms of the kinase. researchgate.net

CDK4: Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, and its inhibition is a validated strategy in certain cancers. nih.gov The CDK4/6 inhibitor Palbociclib has been shown to affect FLT3-mutant AML cells, highlighting a potential link between these kinase pathways. researchgate.net Molecular docking of pyridopyrimidine analogs into the ATP-binding site of CDK4 can guide the design of selective inhibitors by identifying unique features of the active site that can be exploited. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational method that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for a molecule to exert a specific biological activity.

Pharmacophore models are particularly useful for designing inhibitors with high selectivity for a specific kinase within a closely related family, such as the Janus kinase (JAK) family. Models have been developed to differentiate between inhibitors of JAK3 and Tyrosine Kinase 2 (TYK2), which are targets in autoimmune and inflammatory diseases. researchgate.netresearchgate.net

The process involves aligning a set of known active inhibitors and extracting common chemical features that are critical for binding. For instance, a pharmacophore model for a series of TYK2/JAK1 inhibitors was developed based on a 3.1.0 azabicyclic substituted pyrimidine scaffold. researchgate.net The resulting model, once validated using a test set of molecules with known activities, can be used as a 3D query to screen virtual libraries for new compounds with a high probability of being active and selective. researchgate.net

Pharmacophore models distill complex structural information into a simple set of crucial features. For kinase inhibitors, these models often highlight the importance of:

Hydrogen Bond Acceptors (HBA): Typically corresponding to the nitrogen atoms in the pyrimidine ring, which interact with the kinase hinge region.

Hydrogen Bond Donors (HBD): Often found on exocyclic amine substituents, forming additional anchoring points.

Aromatic Rings (AR): The pyridopyrimidine core itself, which engages in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

Hydrophobic Features (HY): Representing aliphatic or aromatic substituents that occupy hydrophobic pockets within the binding site.

A representative pharmacophore model for a class of kinase inhibitors might include one HBD, two HBAs, and two aromatic rings, defining the spatial relationship between these features that is optimal for high-affinity binding. researchgate.net By understanding these key features, medicinal chemists can rationally design novel this compound analogs with improved biological activity and desired selectivity profiles.

Pharmacophoric FeatureDescriptionPotential Role in Kinase Binding
Hydrogen Bond Acceptor (HBA) A Lewis base capable of accepting a hydrogen bond.Interacts with backbone amides in the kinase hinge region.
Hydrogen Bond Donor (HBD) A functional group capable of donating a hydrogen bond.Forms directional interactions with residue side chains (e.g., Asp, Glu).
Aromatic Ring (AR) A planar, cyclic, conjugated ring system.Participates in π-π stacking or edge-to-face interactions with Phe, Tyr, His.
Hydrophobic Group (HY) A nonpolar chemical group.Occupies hydrophobic pockets, displacing water and increasing binding affinity.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) for analogs of this compound is a computational methodology that leverages the three-dimensional structural information of the biological target, often a protein or enzyme, to guide the design of novel and more effective drug candidates. This approach is instrumental in understanding the molecular interactions between a ligand and its target, thereby facilitating the rational design of compounds with improved affinity, selectivity, and pharmacokinetic profiles.

Design of Novel Chemical Entities Based on Target Structure

The design of novel chemical entities based on the pyrido[3,4-d]pyrimidine scaffold, such as this compound, often begins with the identification of a biological target and the subsequent determination of its three-dimensional structure, typically through X-ray crystallography or NMR spectroscopy. For instance, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been utilized in the structure-based design of potent inhibitors for histone lysine (B10760008) demethylases (KDMs), which are implicated in various cancers. nih.gov By understanding the interactions of the scaffold with the Fe(II) in the active site of the enzyme, researchers can design analogs with enhanced potency and selectivity. nih.gov

Molecular docking simulations are a key component of SBDD, allowing for the virtual screening of compound libraries and the prediction of binding modes and affinities of novel analogs. In the context of pyrido[3,4-d]pyrimidine derivatives, docking studies have been employed to elucidate the structure-activity relationships (SAR) and guide the systematic structural modifications of the scaffold to improve biological activity. nih.gov For example, modifications at various positions of the pyridopyrimidine ring system can be explored to optimize interactions with key amino acid residues in the target's binding pocket. The azetidine moiety in this compound offers a vector for chemical modification, and SBDD can be used to design substituents on the azetidine ring that can form additional favorable interactions with the target, thereby increasing potency and selectivity.

Optimization of Irreversible Covalent Inhibitors

The optimization of irreversible covalent inhibitors is a powerful strategy in drug design that can lead to compounds with prolonged duration of action and high potency. This approach involves the incorporation of a reactive functional group, or "warhead," into the drug molecule that can form a covalent bond with a specific amino acid residue, typically a cysteine, in the active site of the target protein. For scaffolds related to the pyrido[3,4-d]pyrimidine core, structure-based design plays a crucial role in the strategic placement of the covalent warhead. nih.gov

The design process for such inhibitors focuses on optimizing both the non-covalent binding affinity of the core scaffold and the reactivity of the electrophilic warhead. For instance, in the development of irreversible inhibitors based on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, SBDD was used to guide the medicinal chemistry optimization. nih.gov Similarly, for a this compound analog, a reactive group could be appended to the azetidine ring or another position on the pyridopyrimidine core. The goal is to position the warhead in close proximity to the target nucleophile within the enzyme's active site to facilitate the covalent reaction. The geometry of the binding pocket, as revealed by the target's crystal structure, is critical in determining the optimal linker length and attachment point for the reactive moiety.

In Silico ADME Prediction and Property Optimization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, enabling the early identification and optimization of compounds with favorable pharmacokinetic profiles. For novel chemical entities like this compound and its analogs, computational models are employed to predict a range of physicochemical and pharmacokinetic parameters, thereby guiding the selection and design of candidates with a higher probability of success in clinical development.

A variety of computational tools and models are available to predict key ADME properties. These predictions are based on the chemical structure of the molecule and can include parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. For example, in silico ADME predictions for a series of novel 2,5-piperazino substituted pyrido[4,3-d]pyrimidines suggested favorable drug-likeness and pharmacokinetic properties. researchgate.net Similarly, for pyrazolo[3,4-d]pyrimidine derivatives, in silico studies have been used to demonstrate acceptable predicted ADME and physicochemical properties, establishing promising prototypes for further development. nih.gov

The data generated from these in silico predictions can be compiled into tables to facilitate the comparison and selection of compounds. An example of such a data table for hypothetical analogs of this compound is presented below.

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (logS)Human Intestinal Absorption (%)Blood-Brain Barrier Penetration
Analog 1350.42.5-3.095High
Analog 2420.53.8-4.280Medium
Analog 3380.21.9-2.598Low

These predictive models allow for the early flagging of potential liabilities, such as poor absorption or rapid metabolism, which can then be addressed through chemical modification. For instance, if an analog is predicted to have low intestinal absorption, medicinal chemists can introduce polar functional groups to improve its solubility and absorption characteristics. The iterative process of in silico prediction and chemical synthesis allows for the efficient optimization of the ADME properties of a lead compound, ultimately increasing its potential to become a successful drug.

Preclinical Pharmacological Evaluation of 1 Pyrido 3,4 D Pyrimidin 4 Yl Azetidine Derivatives

In Vitro Cellular Assays

Cellular Target Engagement Assays

The preclinical evaluation of 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine and its derivatives involves a variety of cellular target engagement assays to confirm that these compounds interact with their intended molecular targets within a cellular context. These assays are crucial for bridging the gap between biochemical potency and cellular efficacy.

One key area of investigation for pyrido[3,4-d]pyrimidine (B3350098) derivatives has been their activity as inhibitors of histone lysine (B10760008) demethylases (KDMs), particularly the KDM4 and KDM5 subfamilies. nih.govnih.gov Cellular target engagement for these inhibitors is often assessed using orthogonal assays that measure the direct interaction and inhibitory effect within cells. For instance, studies on C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones revealed that achieving sub-micromolar target inhibition in cells required sub-nanomolar biochemical potency, highlighting the significant competition from endogenous 2-oxoglutarate (2OG) in the cellular environment. nih.gov

Another class of targets for this scaffold includes chemokine receptors. Pyrido[3,4-d]pyrimidine analogues have been evaluated as potential antagonists for the human chemokine receptor CXCR2. mdpi.comnih.gov A common cellular assay for this target is the kinetic fluorescence-based calcium mobilization assay. In this setup, human glioblastoma U87 cells that overexpress the CXCR2 receptor are stimulated with the chemokine CXCL8, which leads to a measurable increase in intracellular calcium. The ability of a derivative to block this calcium influx demonstrates its functional antagonism at the receptor. mdpi.comnih.gov

Furthermore, the broader pyridopyrimidine class has been associated with the inhibition of various protein kinases. nih.gov While specific data for this compound is context-dependent, related structures have been designed as inhibitors for targets such as the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cancer. nih.gov Target engagement for such kinase inhibitors is typically confirmed through kinase inhibition assays in relevant cancer cell lines. nih.gov

Table 1: Cellular Target Engagement for Pyrido[3,4-d]pyrimidine Derivatives
Derivative ClassMolecular TargetAssay TypeKey FindingsReference
C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-onesKDM4/KDM5 Histone DemethylasesCell-based Demethylase InhibitionDemonstrated a significant drop-off from biochemical to cellular potency, likely due to competition with endogenous 2-oxoglutarate. nih.gov
Pyrido[3,4-d]pyrimidine analoguesCXCR2 Chemokine ReceptorCalcium Mobilization Assay (U87 Cells)A promising hit compound displayed CXCR2 antagonism with an IC50 value of 0.11 µM. mdpi.comnih.gov
8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-onesKDM4/KDM5 Histone DemethylasesCell-based Histone Methylation AssayCompound 54k inhibited H3K9Me3 and H3K4Me3 demethylation in a cellular context. nih.gov

Analysis of Cellular Pathway Modulation (e.g., Phosphorylation, Apoptosis Markers)

Following confirmation of target engagement, studies proceed to analyze the downstream effects of this interaction on cellular signaling pathways. For derivatives of this compound, this involves measuring changes in phosphorylation states of key proteins, expression of apoptosis markers, or other indicators of pathway modulation.

For derivatives targeting histone lysine demethylases (KDMs), a direct downstream consequence of target inhibition is the modulation of histone methylation levels. Specifically, potent 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been shown to inhibit the demethylation of histone H3 at specific lysine residues. In cell-based assays, compound 54k successfully inhibited both H3K9Me3 (histone H3 lysine 9 trimethylation) and H3K4Me3 (histone H3 lysine 4 trimethylation) demethylation, confirming that its engagement with KDM targets translates into a functional modulation of the epigenetic landscape. nih.gov

In the context of CXCR2 antagonism, the modulation of the downstream pathway is observed through the blockage of calcium signaling. The binding of the chemokine CXCL8 to the CXCR2 receptor normally initiates a G-protein coupled signaling cascade that results in the release of intracellular calcium stores. Pyrido[3,4-d]pyrimidine antagonists effectively block this signal, preventing the rise in intracellular calcium, a key event in neutrophil activation and chemo-attraction. mdpi.comnih.gov

Table 2: Cellular Pathway Modulation by Pyrido[3,4-d]pyrimidine Derivatives
Derivative ClassTargetPathway ModulatedBiomarker/ReadoutObserved EffectReference
8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-onesKDM4/KDM5Histone MethylationH3K9Me3 & H3K4Me3 levelsInhibition of demethylation, leading to preservation of histone methylation marks. nih.gov
Pyrido[3,4-d]pyrimidine analoguesCXCR2Calcium SignalingIntracellular Ca2+ concentrationBlockade of CXCL8-induced calcium mobilization. mdpi.comnih.gov

Antimicrobial Activity Testing (e.g., Broth Dilution, Cup Diffusion)

The evaluation of antimicrobial properties is a potential application for novel heterocyclic compounds. While specific studies on the antimicrobial activity of this compound derivatives are not extensively documented, research on the broader class of pyridopyrimidines provides a basis for their potential in this area. Standard methods like broth microdilution are typically used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For example, studies on the isomeric pyrido[2,3-d]pyrimidine (B1209978) scaffold have identified compounds with broad-spectrum antibacterial activity. nih.gov A 2-thioxodihydropyrido[2,3-d]pyrimidine derivative, compound 10a , demonstrated potent activity against various bacteria with MIC values ranging from 0.49 to 3.9 µg/mL. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested, with some compounds showing moderate to excellent activity against both Gram-positive (e.g., Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as fungi (Aspergillus fumigatus, Candida albicans). researchgate.net One derivative, compound 7 , exhibited superior antimicrobial activity compared to the standard drug ampicillin (B1664943). researchgate.net

These findings suggest that the pyridopyrimidine core, including the pyrido[3,4-d]pyrimidine variant, is a viable scaffold for developing new antimicrobial agents. Future testing on this compound derivatives would likely employ these established methodologies.

Table 3: Representative Antimicrobial Activity of Related Pyrimidine-Fused Scaffolds
Compound ClassOrganismMethodMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidinesBacteria (Broad Spectrum)Broth Dilution0.49 - 7.81 nih.gov
Fungi1.95 - 15.63
Pyrazolo[3,4-d]pyrimidinesGram-Positive & Gram-Negative BacteriaNot SpecifiedModerate to outstanding activity reported. researchgate.net
Aspergillus fumigatus & Candida albicansModerate to outstanding activity reported.

In Vitro Metabolic Stability and Permeability Assessments (e.g., Human Liver Microsomes, Caco-2 Cells)

Assessing the metabolic stability and permeability of drug candidates is a critical step in preclinical development to predict their pharmacokinetic behavior. For pyrido[3,4-d]pyrimidine derivatives, these properties have been a key focus of optimization.

In vitro metabolic stability is commonly evaluated using human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for drug metabolism. Early pyrido[3,4-d]pyrimidine derivatives developed as Monopolar Spindle 1 (MPS1) inhibitors were found to suffer from rapid metabolism in HLM. acs.org A significant breakthrough was the discovery that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core dramatically improved HLM stability. This modification is believed to suppress metabolism at a distant part of the molecule by blocking the preferred recognition site for metabolic enzymes. acs.org This work ultimately led to the discovery of the clinical candidate BOS172722 . acs.org

Cell permeability is often assessed using the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized epithelial cells, serving as a model of the intestinal barrier. Studies on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as KDM inhibitors included Caco-2 assays to ensure the compounds could penetrate cells to reach their intracellular targets. nih.gov The development of highly water-soluble prodrugs is another strategy that has been employed for the related pyrazolo[3,4-d]pyrimidine scaffold to improve properties that would enhance permeability and bioavailability. nih.gov

Table 4: In Vitro Stability and Permeability of Pyrido[3,4-d]pyrimidine Derivatives
Derivative ClassAssayKey FindingsReference
Pyrido[3,4-d]pyrimidine MPS1 InhibitorsHuman Liver Microsomes (HLM) StabilityIntroduction of a C6-methyl group significantly improved metabolic stability compared to early analogues. acs.org
8-substituted pyrido[3,4-d]pyrimidin-4(3H)-onesCaco-2 Cell PermeabilitySelected derivatives demonstrated cellular permeability, enabling intracellular target engagement. nih.gov

In Vivo Efficacy Studies

Efficacy in Xenograft Mouse Models of Cancer

To assess the potential of pyrido[3,4-d]pyrimidine derivatives as anticancer agents, their efficacy is evaluated in in vivo models, most commonly patient-derived or cell line-derived xenograft mouse models. In these models, human tumor tissue or cells are implanted into immunodeficient mice, which are then treated with the test compound to measure effects on tumor growth.

While specific xenograft data for this compound is not widely published, studies on closely related pyrimidine-fused scaffolds demonstrate the utility of this approach. For instance, pyrazolo[3,4-d]pyrimidine derivatives developed as TRAP1 inhibitors were tested in a mouse xenograft model using PC3 human prostate cancer cells. researchgate.net The compounds, administered to the mice, significantly reduced tumor growth compared to a vehicle control group. researchgate.net Similarly, a series of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives targeting the DDR1 kinase were evaluated for their antiproliferative effects in cell lines such as HCT-116 and MDA-MB-231, which are commonly used to establish xenograft models. nih.gov

The typical endpoints measured in these studies include tumor volume and weight at the end of the treatment period. Additionally, excised tumors may be analyzed for biomarkers to confirm that the drug is modulating its intended target in vivo. For example, in a xenograft study of a JAK inhibitor, tumor tissues were analyzed for levels of pSTAT3 (a marker of JAK/STAT pathway activation) and Ki67 (a marker of cell proliferation), alongside measurements of tumor volume and blood vessel formation. nih.govelsevierpure.com

Table 5: Representative In Vivo Efficacy in Xenograft Models for Related Compounds
Compound ClassXenograft ModelPrimary OutcomeResultReference
Pyrazolo[3,4-d]pyrimidine-6-amine derivatives (TRAP1 inhibitors)PC3 (Prostate Cancer) Mouse ModelTumor GrowthSignificant reduction in tumor growth observed for compounds 47 and 48. researchgate.net
AZD1480 (JAK inhibitor)Patient-Derived Uterine LeiomyomaXenograft Volume and WeightSignificant reduction in xenograft volume (59.5%) and weight (56.0%) versus control. nih.govelsevierpure.com

Assessment of Antiangiogenic Effects in Transgenic Zebrafish Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, many anticancer drug development programs, particularly those for kinase inhibitors, assess the antiangiogenic potential of new compounds. The transgenic zebrafish (Danio rerio) embryo is a widely used in vivo model for this purpose due to its rapid development and optical transparency, which allows for direct visualization of blood vessel formation. nih.govnih.gov

In a typical assay, zebrafish embryos, often from a transgenic line where endothelial cells express a fluorescent protein (e.g., Tg(fli1:EGFP)), are exposed to the test compounds. nih.gov The development of specific vascular structures, such as the subintestinal vessels (SIVs), is then monitored and scored. Inhibition or disruption of SIV formation is a direct indicator of antiangiogenic activity. nih.gov

This model has proven effective for stratifying antiangiogenic agents based on their mechanism of action. For example, inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) are potent inhibitors of angiogenesis in this model, an effect that aligns with their clinical outcomes. nih.govnih.gov Given that many pyrido[3,4-d]pyrimidine derivatives are designed as kinase inhibitors—a class that often includes VEGFR inhibitors—the zebrafish model represents a highly relevant and efficient system for evaluating their potential antiangiogenic effects early in the preclinical phase. nih.gov

Table 6: Application of Zebrafish Model for Antiangiogenic Assessment
Model SystemAssay ReadoutPurposeRelevance to Pyrido[3,4-d]pyrimidinesReference
Transgenic Zebrafish Embryos (e.g., Tg(fli1:EGFP))Inhibition of Subintestinal Vessel (SIV) formationTo evaluate the antiangiogenic potential of compounds in a live vertebrate model.Applicable for screening kinase inhibitor derivatives, a common profile for this scaffold, for antiangiogenic activity. nih.govnih.gov

In Vivo Target Engagement and Pathway Modulation (e.g., Western Blotting, Immunohistochemistry)

Direct in vivo studies detailing target engagement and pathway modulation through techniques such as Western Blotting and Immunohistochemistry for this compound are not extensively available in the public research domain. However, preclinical evaluations of analogous pyrido[3,4-d]pyrimidine derivatives provide valuable insights into the potential mechanisms of action for this class of compounds. These studies often point towards the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer.

A notable study on a series of novel pyrido[3,4-d]pyrimidine derivatives identified a compound with significant anti-tumor properties. Mechanistic investigations into this compound's effects on the MGC803 human gastric cancer cell line were conducted using Western Blot analysis. The findings revealed that the compound induced apoptosis and influenced key regulatory proteins. Specifically, it led to the upregulation of Bid and PARP (Poly (ADP-ribose) polymerase) expression, while downregulating the expression of Cyclin D1. nih.gov

The table below summarizes the observed changes in protein expression following treatment with a representative pyrido[3,4-d]pyrimidine derivative in an in vitro setting.

ProteinFunctionObserved Change in ExpressionMethod of AnalysisCell Line
Bid Pro-apoptotic proteinUpregulatedWestern BlotMGC803
PARP Involved in DNA repair and apoptosisUpregulatedWestern BlotMGC803
Cyclin D1 Regulator of cell cycle progressionDownregulatedWestern BlotMGC803

These in vitro findings suggest that pyrido[3,4-d]pyrimidine compounds, likely including this compound, may exert their therapeutic effects by modulating critical cell signaling pathways that control apoptosis and cell cycle progression. The upregulation of the pro-apoptotic protein Bid and the cleavage of PARP are hallmarks of apoptosis, while the downregulation of Cyclin D1 indicates an inhibition of cell proliferation.

Further in vivo studies employing Western Blotting and Immunohistochemistry on tumor xenografts or other relevant animal models would be necessary to confirm these pathway modulation effects in a whole-organism context and to definitively establish the target engagement of this compound and its derivatives.

Future Directions and Therapeutic Potential of 1 Pyrido 3,4 D Pyrimidin 4 Yl Azetidine Derivatives

Expanding Therapeutic Applications

The inherent bioactivity of the pyrido[3,4-d]pyrimidine (B3350098) core has spurred extensive investigation into its therapeutic applications. From novel anticancer agents to immunomodulators and antimicrobials, the versatility of this scaffold is a key driver of ongoing research and development.

Continued Exploration in Oncology (e.g., specific cancer types, resistance mechanisms)

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have demonstrated notable potential as anticancer agents, with research identifying selective activity against various cancer cell lines. The ongoing need for new chemotherapeutic agents, driven by issues of drug resistance and the desire for more targeted treatments, has fueled the exploration of these compounds. nih.gov

Studies have focused on creating new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine analogs. nih.gov Evaluation of these compounds against the National Cancer Institute's 60 human cancer cell line (NCI-60) panel has revealed highly selective inhibitory effects against specific cancer types. nih.gov For instance, certain derivatives have shown pronounced activity against UO-31 renal cancer cells and both MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov

Further research into related scaffolds, such as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793), has aimed to develop inhibitors for challenging oncogenic targets like KRAS-G12D, which is prevalent in pancreatic and biliary cancers. nih.gov Additionally, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of histone lysine (B10760008) demethylases (KDM4 and KDM5), which are epigenetic targets implicated in cancer development. nih.gov The exploration of these diverse mechanisms highlights the broad potential of the pyrido[3,4-d]pyrimidine core in developing novel oncology therapeutics that could address existing resistance mechanisms and target specific cancer vulnerabilities.

Table 1: Anticancer Activity of Selected Pyrido[3,4-d]pyrimidine Derivatives
Derivative ClassTarget/MechanismTargeted Cancer TypesReference
4-Substituted-2-amino-pyrido[3,4-d]pyrimidinesCytotoxicityRenal Cancer (UO-31), Breast Cancer (MDA-MB-468, MCF-7) nih.gov
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidinesKRAS-G12D InhibitionPancreatic Cancer, Biliary Cancer nih.gov
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-onesHistone Lysine Demethylase (KDM4/KDM5) InhibitionGeneral Oncology nih.gov

Potential in Immunomodulation via HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, has emerged as a key target for cancer immunotherapy. nih.govresearchgate.net Inhibiting HPK1 can enhance T-cell function and reinvigorate the immune system's ability to fight tumors. researchgate.net Novel tetrahydropyrido[3,4-d]pyrimidines have recently been identified as HPK1 inhibitors, positioning them as potential agents for treating cancer and autoimmune diseases. nih.gov

While research on the specific 1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine scaffold is emerging, studies on closely related pyridopyrimidine structures have shown significant promise. For example, a series of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives were found to be potent HPK1 inhibitors. nih.govbohrium.com The most potent compound from this series, 9f, inhibited HPK1 with an IC50 of 0.32 nM. nih.gov Functionally, this inhibition led to a reduction in the phosphorylation of the downstream protein SLP-76 and enhanced the secretion of crucial cytokines like IL-2 and IFN-γ in peripheral blood mononuclear cells (PBMCs). nih.govbohrium.com These findings demonstrate that targeting HPK1 with pyridopyrimidine-based inhibitors is a viable strategy for immunomodulation, opening a promising therapeutic avenue for the this compound class of compounds.

Table 2: HPK1 Inhibition by Pyridopyrimidine Derivatives
Compound ClassKey FindingImmunomodulatory EffectReference
Tetrahydropyrido[3,4-d]pyrimidinesIdentified as novel HPK1 inhibitorsPotential for treating cancer and autoimmune diseases nih.gov
5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivativesPotent HPK1 inhibition (IC50 = 0.32 nM for compound 9f)Enhanced IL-2 and IFN-γ secretion in PBMCs nih.govbohrium.com

Development as Novel Antimicrobial Agents

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds like pyridopyrimidines are being investigated for their potential. While direct studies on the antimicrobial properties of this compound are limited, research on analogous pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) scaffolds has shown promising results. nih.govresearchgate.netresearchgate.net

A study on novel 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives revealed moderate to outstanding activity against a panel of bacteria and fungi. researchgate.net One compound, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol, exhibited superior antimicrobial activity compared to the standard antibiotics ampicillin (B1664943) and gentamicin. researchgate.net These derivatives were effective against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, and fungi including Aspergillus fumigatus and Candida albicans. researchgate.net Another study highlighted the bacteriostatic activity of different pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and E. coli. nih.gov The demonstrated antimicrobial potential of these closely related scaffolds suggests that the pyrido[3,4-d]pyrimidine-azetidine core could serve as a valuable template for designing a new generation of antimicrobial drugs.

Advanced Drug Design Strategies

To maximize the therapeutic potential of the pyrido[3,4-d]pyrimidine-azetidine scaffold, researchers are employing cutting-edge drug design strategies. These approaches aim to create more potent, selective, and durable therapeutic agents by leveraging novel biological mechanisms and chemical modalities.

Development of Proteolysis-Targeting Chimeras (PROTACs) based on the Pyrido[3,4-d]pyrimidine-Azetidine Scaffold

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery that induces the degradation of target proteins rather than just inhibiting them. This strategy involves a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The pyrido[3,4-d]pyrimidine scaffold has been successfully utilized in the development of PROTACs. In a notable study, researchers designed and synthesized PROTACs based on a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core to target the KRAS-G12D oncoprotein. nih.gov By conjugating a lead inhibitor compound from this series with an E3 ligase linker, they created novel PROTACs aimed at degrading this difficult-to-drug cancer driver. nih.gov Although the initial PROTAC derivatives showed reduced cellular potency compared to the parent inhibitor, this work validates the use of the pyrido[3,4-d]pyrimidine scaffold as a viable warhead for PROTAC design. nih.gov Future optimization of linker chemistry and E3 ligase engagement could unlock the full potential of this strategy, extending it to other therapeutic targets.

Design of Selective and Potent Covalent Inhibitors

Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and increased potency. This approach can be particularly effective for overcoming drug resistance and targeting proteins with shallow binding pockets. The design of covalent inhibitors typically involves incorporating a reactive "warhead" into the drug molecule that can form a bond with a specific amino acid residue (e.g., cysteine) in the target protein's active site.

The potential for developing covalent inhibitors based on pyridopyrimidine scaffolds has been demonstrated in the field of kinase inhibition. For example, oxopyrido[2,3-d]pyrimidines have been developed as covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting mutations like L858R/T790M that confer resistance to other therapies. mdpi.com Similarly, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been explored for creating irreversible inhibitors to improve selectivity. mdpi.com These examples establish a strong precedent for applying covalent inhibitor design strategies to the this compound scaffold. By strategically incorporating an electrophilic warhead, it may be possible to develop highly selective and potent covalent inhibitors for a range of therapeutic targets, including kinases and other enzymes.

Strategies for Improving Bioavailability and Overcoming Drug Metabolism Challenges

A significant hurdle in the development of many kinase inhibitors, including those based on the pyrido[3,4-d]pyrimidine scaffold, is achieving favorable pharmacokinetic properties. Poor aqueous solubility, rapid metabolism, and low oral bioavailability can terminate the development of otherwise potent compounds. Future research will likely focus on several key strategies to mitigate these challenges.

Structural Modifications to Enhance Metabolic Stability: Derivatives of the pyrido[3,4-d]pyrimidine scaffold often undergo metabolic degradation by cytochrome P450 enzymes in the liver. nih.gov This can lead to rapid clearance and reduced efficacy. A key future direction is the identification of these metabolic "soft spots" and their modification to block enzymatic action. Strategies include:

Introduction of Blocking Groups: Research has shown that the strategic introduction of a methyl group can curb the metabolism of pyrido[3,4-d]pyrimidine compounds. nih.gov

Deuteration: Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at metabolically vulnerable positions can slow the rate of enzymatic cleavage due to the kinetic isotope effect. This can lead to improved metabolic stability and a longer half-life.

** Physicochemical Property Optimization:** The biopharmaceutical properties of pyridopyrimidine derivatives are highly dependent on their substitution patterns. nih.gov Future work will involve fine-tuning these substituents to optimize properties like solubility and cell membrane permeability. Studies on related scaffolds have shown that increasing the three-dimensionality (higher Fsp³) and reducing the number of strong hydrogen bond acceptors can lead to improved oral bioavailability. acs.org

Table 1: Strategies to Improve Pharmacokinetic Properties of Pyrido[3,4-d]pyrimidine Derivatives
StrategyApproachExample/RationaleExpected Outcome
Prodrug ApproachHypoxia-activationTarloxotinib, a prodrug that releases its active form in the hypoxic tumor environment. mdpi.comIncreased tumor-specific drug concentration; reduced systemic toxicity.
Prodrug ApproachSolubilizing MoietiesAttaching a cleavable N-methylpiperazine group to improve aqueous solubility. nih.govEnhanced solubility for intravenous formulation; improved absorption.
Metabolic BlockingStrategic MethylationIntroduction of a methyl group at a site of known metabolic oxidation. nih.govReduced metabolic clearance; increased half-life and exposure.
Metabolic BlockingKinetic Isotope EffectReplacing hydrogen with deuterium at a C-H bond targeted by metabolic enzymes.Slower rate of metabolism; improved pharmacokinetic profile.
Physicochemical OptimizationSAR-guided ModificationAdjusting substituents to reduce polar surface area (PSA) and improve lipophilicity. nih.govImproved cell permeability (e.g., Caco-2 assay) and oral absorption.

Combination Therapies and Synergistic Approaches

To combat the complexity of diseases like cancer and the emergence of drug resistance, the future of pyrido[3,4-d]pyrimidine-based therapeutics lies in combination strategies. By pairing these agents with other drugs, it is possible to achieve synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects.

Synergy with Standard Chemotherapy: Preclinical evidence has demonstrated that combining a pyrido[3,4-d]pyrimidine-based inhibitor with conventional cytotoxic agents can be highly effective. For example, the Mps1 kinase inhibitor BOS172722, which is based on this scaffold, has shown synergistic activity when used with the chemotherapy drug paclitaxel (B517696) in models of triple-negative breast cancer. nih.gov This approach can enhance tumor cell killing and potentially allow for lower, less toxic doses of the chemotherapeutic agent.

Combination with Targeted and Immunotherapies: A highly promising avenue is the combination of pyrido[3,4-d]pyrimidine derivatives with other targeted therapies or with immune checkpoint inhibitors.

Dual Pathway Inhibition: Cancer cells can often bypass the inhibition of a single signaling pathway by activating alternative routes. Combining inhibitors that target different pathways, such as the MAPK and PI3K pathways, is a validated strategy to overcome this resistance. nih.gov

Immunotherapy Combinations: The tumor microenvironment plays a crucial role in cancer progression. Pyrido[3,4-d]pyrimidines have been identified as promising scaffolds for CXCR2 antagonists. mdpi.com Preclinical studies have shown that combining CXCR2 antagonists with immune checkpoint inhibitors can enhance anti-tumor immunity, leading to improved tumor growth inhibition and better survival outcomes. mdpi.com

Table 2: Potential Combination Therapy Strategies for Pyrido[3,4-d]pyrimidine Derivatives
Combination PartnerRationaleExample Target DiseaseReference
Paclitaxel (Chemotherapy)Synergistic cytotoxicity by targeting cell division through different mechanisms.Triple-Negative Breast Cancer nih.gov
Immune Checkpoint Inhibitors (e.g., anti-PD-1)Inhibition of CXCR2 can modulate the tumor microenvironment, making it more susceptible to immune attack.Solid Tumors (e.g., Melanoma, Lung Cancer) mdpi.com
Other Kinase Inhibitors (e.g., BRAF/MEK inhibitors)Overcoming acquired resistance by simultaneously blocking multiple signaling nodes.Melanoma, Colorectal Cancer mdpi.com

Exploration of Isotopic Variants for Preclinical Studies

Isotopic labeling is an indispensable tool in modern drug discovery and development, enabling a detailed understanding of a drug candidate's fate in the body. The synthesis of isotopically labeled versions of this compound and its derivatives will be crucial for their advancement through preclinical studies. researchgate.net

Radiolabeling for ADME Studies: Incorporating a radioactive isotope, most commonly Carbon-14 (¹⁴C), into the drug molecule is the gold standard for quantitative Absorption, Distribution, Metabolism, and Excretion (ADME) or "mass balance" studies. By administering a ¹⁴C-labeled compound, researchers can trace the parent drug and all of its metabolites, regardless of their chemical structure, allowing for a complete picture of how the drug is absorbed, where it distributes in the body, and how it is ultimately eliminated.

Stable Isotope Labeling for Metabolic Profiling: The use of stable (non-radioactive) isotopes like Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) is essential for identifying specific metabolic pathways. researchgate.net In these studies, a mixture of the labeled and unlabeled drug is administered. Metabolites are then identified in biological samples using high-resolution mass spectrometry, where they appear as unique doublet peaks, simplifying their detection and structural elucidation. This technique is critical for identifying potential drug-drug interactions and understanding any species-specific differences in metabolism before moving into human trials.

Table 3: Application of Isotopic Labeling in Preclinical Studies of Pyrido[3,4-d]pyrimidine Derivatives
IsotopeTypePrimary ApplicationInformation Gained
Carbon-14 (¹⁴C)RadioisotopeQuantitative ADME / Mass Balance StudiesRoutes and rates of excretion; total drug-related exposure in tissues.
Tritium (³H)RadioisotopeIn vitro binding assays; ADME studies.Receptor affinity; tissue distribution via autoradiography.
Deuterium (²H)Stable IsotopeMetabolite identification; improving metabolic stability (Kinetic Isotope Effect).Structure of metabolites; potential to create a more stable drug.
Carbon-13 (¹³C)Stable IsotopeMetabolite identification; mechanistic studies.Confirmation of metabolic pathways without the use of radioactivity.
Nitrogen-15 (¹⁵N)Stable IsotopeMetabolite identification, particularly for N-dealkylation or heterocyclic ring metabolism.Understanding the metabolic fate of the nitrogen-containing core structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.